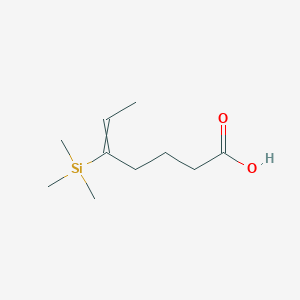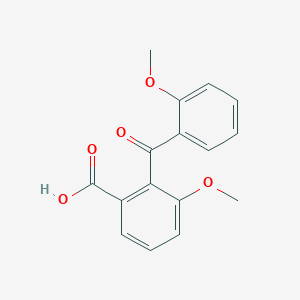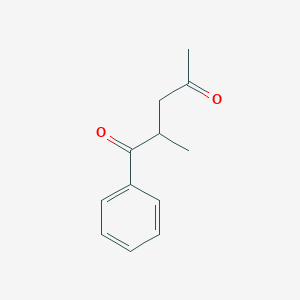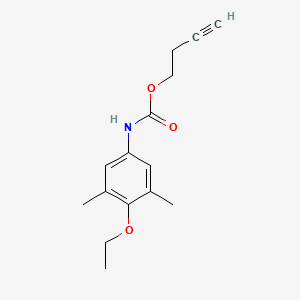
5-(Trimethylsilyl)hept-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trimethylsilyl)hept-5-enoic acid is a chemical compound with the molecular formula C10H20O2Si. It is characterized by the presence of a trimethylsilyl group attached to a heptenoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylsilyl)hept-5-enoic acid typically involves the reaction of hept-5-enoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Hept-5-enoic acid+Trimethylsilyl chlorideBase5-(Trimethylsilyl)hept-5-enoic acid+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Trimethylsilyl)hept-5-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated heptanoic acid derivatives.
Substitution: Formation of various substituted heptenoic acid derivatives.
Aplicaciones Científicas De Investigación
5-(Trimethylsilyl)hept-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Trimethylsilyl)hept-5-enoic acid involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The heptenoic acid moiety can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Trimethylsilyl)pent-5-enoic acid
- 5-(Trimethylsilyl)hex-5-enoic acid
- 5-(Trimethylsilyl)oct-5-enoic acid
Comparison
Compared to similar compounds, 5-(Trimethylsilyl)hept-5-enoic acid has a unique combination of chain length and functional groups, which can influence its reactivity and applications. The presence of the trimethylsilyl group provides steric hindrance and electronic effects that can affect the compound’s behavior in chemical reactions and biological systems.
Propiedades
Número CAS |
84453-99-6 |
|---|---|
Fórmula molecular |
C10H20O2Si |
Peso molecular |
200.35 g/mol |
Nombre IUPAC |
5-trimethylsilylhept-5-enoic acid |
InChI |
InChI=1S/C10H20O2Si/c1-5-9(13(2,3)4)7-6-8-10(11)12/h5H,6-8H2,1-4H3,(H,11,12) |
Clave InChI |
KMPXKAHTGGIOBB-UHFFFAOYSA-N |
SMILES canónico |
CC=C(CCCC(=O)O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)


![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)


![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
